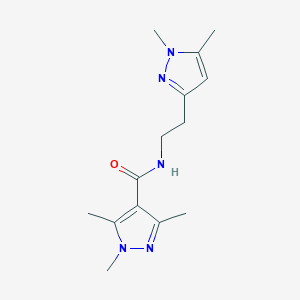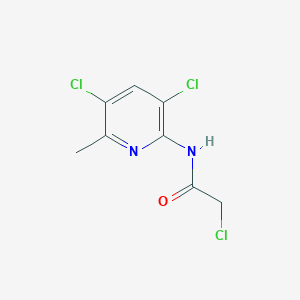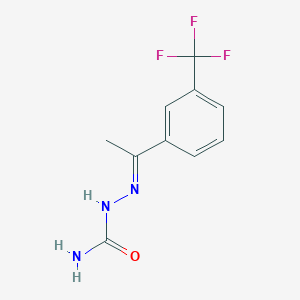
methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group, which is further connected to thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of pharmacological properties . They have been used in the advancement of organic semiconductors , and have shown anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets to exert their effects . For instance, some thiophene-based drugs like suprofen and articaine are known to act as a nonsteroidal anti-inflammatory drug and a voltage-gated sodium channel blocker respectively .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways depending on their specific targets . For instance, thiophene-based compounds have been reported to inhibit the growth of a wide range of cancer cell lines .
Pharmacokinetics
It is known that the metabolism of thiophene-based compounds involves processes such as hydroxylation, demethylation, and deamination .
Result of Action
Thiophene-based compounds have been reported to exhibit a variety of effects at the molecular and cellular level, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .
Action Environment
It is known that the efficacy of thiophene-based compounds can be influenced by various factors, including the specific biological target, the presence of other compounds, and the specific physiological conditions .
Preparation Methods
The synthesis of methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with benzoic acid derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired transformations
Scientific Research Applications
Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Thiophene derivatives, including this compound, have shown potential in drug development due to their pharmacological properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar compounds to methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate include other thiophene derivatives such as:
Properties
IUPAC Name |
methyl 4-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S3/c1-22-17(19)12-4-6-14(7-5-12)25(20,21)18-16(13-8-10-23-11-13)15-3-2-9-24-15/h2-11,16,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGNTYCUXMZNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride](/img/structure/B3015274.png)

![ethyl 6-(4-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3015278.png)

![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)
![{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B3015284.png)


![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/new.no-structure.jpg)

![9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015293.png)
![N-(1-cyanocycloheptyl)-2-{[3-(difluoromethoxy)-4-methoxyphenyl]amino}acetamide](/img/structure/B3015294.png)
![2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3015295.png)
